Cas no 60820-94-2 (Olean-12-ene-28,29-dioicacid, 2,23-dihydroxy-3-(b-D-xylopyranosyloxy)-, 29-methyl ester, (2b,3b,4a,20b)-)

Olean-12-ene-28,29-dioicacid, 2,23-dihydroxy-3-(b-D-xylopyranosyloxy)-, 29-methyl ester, (2b,3b,4a,20b)- structure
60820-94-2 structure
Product Name:Olean-12-ene-28,29-dioicacid, 2,23-dihydroxy-3-(b-D-xylopyranosyloxy)-, 29-methyl ester, (2b,3b,4a,20b)-
Numero CAS:60820-94-2
MF:C36H56O11
MW:664.823252677917
CID:503125
PubChem ID:441939
Update Time:2025-04-19

Olean-12-ene-28,29-dioicacid, 2,23-dihydroxy-3-(b-D-xylopyranosyloxy)-, 29-methyl ester, (2b,3b,4a,20b)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Olean-12-ene-28,29-dioicacid, 2,23-dihydroxy-3-(b-D-xylopyranosyloxy)-, 29-methyl ester, (2b,3b,4a,20b)-
    • Phytolaccoside B
    • Olean-12-ene-28,29-dioicacid, 2,23-dihydroxy-3-(b-D-xylopyranosyloxy)-, 29-methyl ester, (2b,3...
    • PHYTOLACCOSIDE G
    • EsculentosideB
    • Phytolaccasaponin G
    • (2beta,3beta,4alpha,20beta)-2,23-Dihydroxy-3-(beta-D-xylopyranosyloxy)olean-12-ene-28,29-dioic acid 29-methyl ester
    • [ "Phytolaccasaponin G", " Esculentoside B" ]
    • 60820-94-2
    • 2,23-Dihydroxy-29-methoxy-29-oxo-3-(pentopyranosyloxy)olean-12-en-28-oic acid
    • NCGC00384782-01_C36H56O11_2,23-Dihydroxy-29-methoxy-29-oxo-3-(pentopyranosyloxy)olean-12-en-28-oic acid
    • AKOS032948745
    • 11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
    • NCGC00384782-01
    • CHEBI:184089
    • DTXSID40866829
    • Esculentoside B
    • CS-0032204
    • C08968
    • FS-9596
    • CHEMBL258392
    • BDBM50231813
    • 3-O-beta-D-xylopiranosylphytolaccagenin
    • CHEBI:8194
    • Q27107907
    • NS00093709
    • DTXSID401317034
    • (2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
    • AKOS040761708
    • Q-100700
    • Phytolaccoside B (Esculentoside B)
    • HY-N6032
    • (2S,4aR,6aS,6bR,8aR,9R,10R,11S,12aR,12bR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-(methoxycarbonyl)-2,6a,6b,9,12a-pentamethyl-10-((2S,3R,4S,5R)-3,4,5-trihydroxy-tetrahydro-2H-pyran-2-yloxy)-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylic acid
    • DA-53006
    • Inchi: 1S/C36H56O11/c1-31(30(44)45-6)11-13-36(29(42)43)14-12-34(4)19(20(36)15-31)7-8-24-32(2)16-21(38)27(47-28-26(41)25(40)22(39)17-46-28)33(3,18-37)23(32)9-10-35(24,34)5/h7,20-28,37-41H,8-18H2,1-6H3,(H,42,43)/t20-,21-,22+,23+,24+,25-,26+,27-,28-,31-,32-,33-,34+,35+,36-/m0/s1
    • Chiave InChI: SFZVDNKTWPZIJG-ACNZYQHGSA-N
    • Sorrisi: O([C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)[C@H]1[C@H](C[C@@]2(C)[C@@H](CC[C@@]3(C)[C@]4(C)CC[C@@]5(C(=O)O)CC[C@@](C(=O)OC)(C)C[C@H]5C4=CC[C@@H]32)[C@]1(C)CO)O

Proprietà calcolate

  • Massa esatta: 664.38200
  • Massa monoisotopica: 664.38226260g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 47
  • Conta legami ruotabili: 6
  • Complessità: 1300
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 15
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 183Ų
  • XLogP3: 2.4

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.33
  • Punto di ebollizione: 779.3±60.0 °C at 760 mmHg
  • Punto di infiammabilità: 237.0±26.4 °C
  • Indice di rifrazione: 1.6
  • PSA: 183.21000
  • LogP: 2.79320
  • Pressione di vapore: 0.0±6.1 mmHg at 25°C

Olean-12-ene-28,29-dioicacid, 2,23-dihydroxy-3-(b-D-xylopyranosyloxy)-, 29-methyl ester, (2b,3b,4a,20b)- Informazioni sulla sicurezza

Olean-12-ene-28,29-dioicacid, 2,23-dihydroxy-3-(b-D-xylopyranosyloxy)-, 29-methyl ester, (2b,3b,4a,20b)- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
ChemFaces
CFN98163-5mg
Esculentoside B
60820-94-2 >=98%
5mg
$388 2021-07-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P70530-5mg
Phytolaccoside B
60820-94-2
5mg
¥4480.0 2021-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4014-1 mg
Esculentoside B
60820-94-2
1mg
¥2275.00 2022-04-26
ChemFaces
CFN98163-5mg
Esculentoside B
60820-94-2 >=98%
5mg
$388 2023-09-19
Crysdot LLC
CD11094957-5mg
Phytolaccoside B
60820-94-2 95+%
5mg
$680 2024-07-18
A2B Chem LLC
AG74552-5mg
Esculentoside B
60820-94-2
5mg
$719.00 2024-04-19
TargetMol Chemicals
TN4014-1 ml * 10 mm
Esculentoside B
60820-94-2
1 ml * 10 mm
¥ 6150 2024-07-20
TargetMol Chemicals
TN4014-5 mg
Esculentoside B
60820-94-2 98%
5mg
¥ 4,040 2023-07-11
TargetMol Chemicals
TN4014-1 mL * 10 mM (in DMSO)
Esculentoside B
60820-94-2 98%
1 mL * 10 mM (in DMSO)
¥ 6150 2023-09-15
TargetMol Chemicals
TN4014-5mg
Esculentoside B
60820-94-2
5mg
¥ 4040 2024-07-20

Olean-12-ene-28,29-dioicacid, 2,23-dihydroxy-3-(b-D-xylopyranosyloxy)-, 29-methyl ester, (2b,3b,4a,20b)- Letteratura correlata

Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.